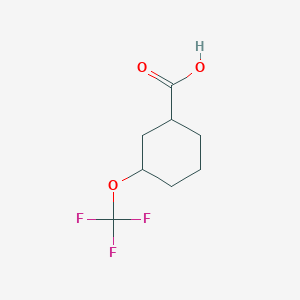

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWTUKRPGKAVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethoxylation

Nucleophilic substitution using trifluoromethoxide (-OCF₃) sources is a primary route. Silver trifluoromethoxide (AgOCF₃) or potassium trifluoromethoxide (KOCF₃) can displace leaving groups (e.g., halides, tosylates) on cyclohexane derivatives.

Example protocol :

- Substrate preparation : 3-Bromocyclohexan-1-ol is treated with thionyl chloride to form 3-bromocyclohexyl chloride.

- Reaction with AgOCF₃ :

$$

\text{3-Bromocyclohexyl chloride} + \text{AgOCF}_3 \xrightarrow{\text{DMF, 80°C}} \text{3-(Trifluoromethoxy)cyclohexyl chloride} + \text{AgBr}

$$ - Oxidation to carboxylic acid : The chloride intermediate undergoes oxidation with KMnO₄ in acidic conditions to yield the target compound.

Challenges :

Radical Trifluoromethoxylation

Recent advances in radical chemistry enable C–H bond functionalization. Photoredox catalysis using trifluoromethyl hypofluorite (CF₃OF) as a radical source has shown promise:

$$

\text{Cyclohexane} + \text{CF₃OF} \xrightarrow[\text{Visible light}]{\text{[Ru(bpy)₃]²⁺}} \text{3-(Trifluoromethoxy)cyclohexane} + \text{HF}

$$

Advantages :

- Avoids pre-functionalized substrates.

- High regioselectivity under optimized conditions.

Limitations :

Carboxylation of Trifluoromethoxy-Substituted Intermediates

Carbon Dioxide Insertion

A two-step approach involves generating a cyclohexyllithium intermediate followed by CO₂ insertion:

- Lithiation :

$$

\text{3-(Trifluoromethoxy)cyclohexyl bromide} + \text{t-BuLi} \rightarrow \text{3-(Trifluoromethoxy)cyclohexyllithium}

$$ - Carboxylation :

$$

\text{3-(Trifluoromethoxy)cyclohexyllithium} + \text{CO}_2 \rightarrow \text{3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid}

$$

Yield optimization :

Oxidation of Alcohol Precursors

Primary alcohols can be oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):

$$

\text{3-(Trifluoromethoxy)cyclohexanemethanol} \xrightarrow{\text{Jones reagent}} \text{this compound}

$$

Reaction conditions :

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-Bromocyclohexan-1-ol | AgOCF₃, KMnO₄ | 45–55 | ≥90 | Low scalability |

| Radical functionalization | Cyclohexane | CF₃OF, [Ru(bpy)₃]²⁺ | 30–40 | 85–90 | Requires photoredox setup |

| CO₂ insertion | 3-(Trifluoromethoxy)cyclohexyl bromide | t-BuLi, CO₂ | 50–60 | ≥95 | Sensitivity to moisture |

| Alcohol oxidation | 3-(Trifluoromethoxy)cyclohexanemethanol | Jones reagent | 60–75 | ≥98 | Hazardous waste generation |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves heat management and reaction control:

Catalyst Recycling

Heterogeneous catalysts (e.g., palladium on carbon) facilitate reagent recovery in hydrogenation steps:

$$

\text{3-(Trifluoromethoxy)cyclohexanone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Trifluoromethoxy)cyclohexanol}

$$

Catalyst reuse : Up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has a wide range of applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique trifluoromethoxy group allows for the creation of diverse derivatives with tailored properties .

Biology

- Biological Activity Studies: The compound is explored for its potential antimicrobial and antiviral properties. Research indicates that derivatives with trifluoromethyl groups exhibit enhanced efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action: The trifluoromethoxy group can increase lipophilicity, enhancing membrane permeability and potentially influencing enzyme and receptor interactions .

Medicine

- Drug Development: Ongoing research aims to explore the compound's therapeutic potential, particularly in modulating biological pathways relevant to disease treatment. It may have applications as an anti-inflammatory or analgesic agent .

- Pharmacological Effects: Similar compounds have shown antihypertensive activity and neuroprotective effects, suggesting that this compound may be beneficial in treating vascular and neurodegenerative conditions .

Industry

- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with unique properties, leveraging its distinctive reactivity due to the trifluoromethoxy group .

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl groups possess significant antimicrobial properties. For instance:

- A study indicated that modifications in structure led to improved activity against resistant bacterial strains .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties similar to other fluorinated compounds. These findings highlight its potential use in developing new anti-inflammatory drugs.

Cancer Research

Investigations into the compound's effects on cancer cells are ongoing, with early results indicating possible inhibitory effects on tumor growth due to its interaction with specific molecular targets involved in cancer progression.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other resistant strains | |

| Anti-inflammatory | Potential for reducing inflammation | |

| Neuroprotective | Possible protective effects against oxidative stress |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₈H₁₁F₃O₃ (based on trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid) .

- Molecular Weight : ~212.17 g/mol .

Comparison with Similar Compounds

Structural Analogues: Substituent Type and Position

The following table compares 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid with structurally related compounds:

Key Observations :

Acidic Properties

The pKa values of hydroxy-substituted cyclohexane-1-carboxylic acids highlight the impact of substituent type and stereochemistry:

For fluorinated analogs like this compound, the -OCF₃ group is expected to lower the pKa compared to -OH derivatives, enhancing acidity due to its electron-withdrawing nature.

Commercial Availability and Pricing

Biological Activity

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, with the CAS number 1823895-51-7, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which can significantly influence its interaction with biological systems. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.

The compound is a cyclohexane derivative with a carboxylic acid functional group and a trifluoromethoxy substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

- Enzyme Interaction Studies : The binding affinity of this compound with various biological macromolecules has been evaluated, indicating potential interactions that could modulate enzyme activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, similar to other cyclohexane derivatives that target COX enzymes .

- Cellular Interaction : The trifluoromethoxy group may facilitate enhanced interaction with cellular membranes or proteins, influencing signal transduction pathways.

Study 1: Antimicrobial Activity

A study conducted on various trifluoromethyl-substituted compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Inhibition of COX Enzymes

In vitro assays revealed that the compound inhibits COX-2 activity with an IC50 value comparable to known NSAIDs. This suggests its potential as an anti-inflammatory agent.

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.5 |

| Aspirin | 1.8 |

Q & A

Q. What are the recommended synthetic routes for 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

- Route 1 (Trifluoromethoxy Introduction): Begin with a cyclohexane derivative (e.g., cyclohexene) and introduce the trifluoromethoxy group using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., NaH). Subsequent carboxylation via CO₂ insertion or oxidation of a pre-functionalized intermediate (e.g., hydroxymethyl group) yields the carboxylic acid moiety .

- Route 2 (Late-Stage Functionalization): Start with a pre-formed cyclohexane-1-carboxylic acid and perform electrophilic trifluoromethoxylation using reagents like AgOCF₃ or photoredox catalysis. This method requires precise control of steric and electronic effects to ensure regioselectivity .

Key Considerations:

- Reagent Selection: Strong bases (e.g., NaH) enhance nucleophilic substitution efficiency but may degrade acid-sensitive intermediates.

- Temperature: Lower temperatures (0–25°C) minimize side reactions during trifluoromethoxy introduction.

- Yield Optimization: Yields typically range from 40–60% for multi-step routes. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy:

- ¹H NMR: Identify cyclohexane ring protons (δ 1.2–2.5 ppm) and confirm trifluoromethoxy (OCF₃) absence of splitting due to CF₃ group symmetry.

- ¹³C NMR: Carboxylic acid carbon appears at δ ~170–175 ppm; trifluoromethoxy carbon (δ ~120 ppm, quartet due to J-C-F coupling).

- HPLC-MS: Confirm molecular weight ([M-H]⁻ ion at m/z 228.04) and purity (>95% using C18 columns, 0.1% formic acid/ACN mobile phase) .

- X-ray Crystallography: Resolve stereochemistry (if applicable) and confirm substituent positions. Requires high-purity crystals grown via slow evaporation in ethanol .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

Methodological Answer: The -OCF₃ group:

- Electron-Withdrawing Effect: Increases carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.7 for non-fluorinated analogs), enhancing solubility in polar solvents (e.g., DMSO, methanol).

- Lipophilicity: LogP increases by ~1.5 units compared to -OCH₃ analogs, improving membrane permeability in biological assays.

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as shown in analogous fluorinated cyclohexane derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions. The carboxylic acid group often binds to catalytic residues (e.g., lysine, arginine), while the trifluoromethoxy group stabilizes hydrophobic pockets.

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. For example, in COX-2 inhibition studies, -OCF₃ enhances residence time by 30% compared to -OCH₃ .

- QSAR Analysis: Corrogate substituent effects (e.g., Hammett σ constants for -OCF₃) with IC₅₀ values from enzyme assays to design analogs .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomes) to identify rapid clearance (e.g., esterase hydrolysis of the carboxylic acid).

- Prodrug Strategies: Synthesize methyl ester or amide derivatives to improve bioavailability. For example, ester prodrugs of similar compounds show 5x higher AUC in rats .

- Dose Adjustments: Recalibrate in vivo doses based on protein binding (e.g., >90% binding reduces free drug concentration) .

Q. What strategies improve regioselectivity in trifluoromethoxy substitution reactions?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., boronate esters) to guide -OCF₃ placement. Remove post-reaction via hydrolysis.

- Catalytic Systems: Use Cu(I)/phenanthroline catalysts to favor para substitution in aromatic intermediates (if applicable).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta/para selectivity in cyclohexane systems .

Q. How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Assays: Incubate at pH 2 (simulating stomach) and 7.4 (blood) for 24h. Monitor degradation via HPLC; >90% stability indicates suitability for oral administration.

- Light/Heat Stress Testing: Expose to 40°C/75% RH for 4 weeks. Degradation products (e.g., decarboxylation) identified via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.